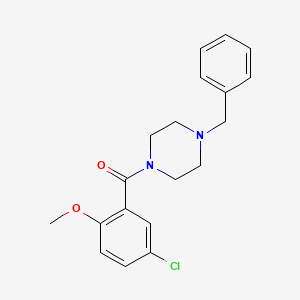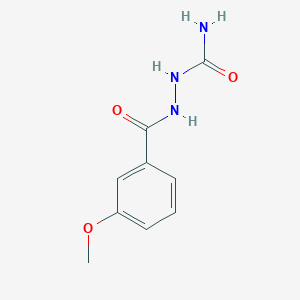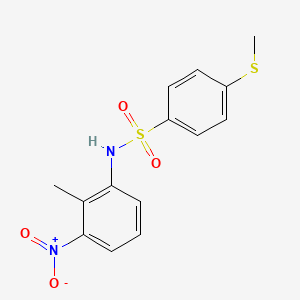
N-(4-phenoxyphenyl)-2-(2-pyrimidinylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-phenoxyphenyl)-2-(2-pyrimidinylthio)acetamide, commonly known as PP2, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. PP2 is a selective inhibitor of Src-family kinases, which play a crucial role in regulating cellular processes such as cell growth, differentiation, and survival.
Applications De Recherche Scientifique
PP2 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and cardiovascular diseases. PP2 has been shown to inhibit the growth and metastasis of cancer cells by blocking the signaling pathways that promote tumor growth. PP2 has also been shown to reduce inflammation by inhibiting the activity of inflammatory cells. In addition, PP2 has been shown to have a protective effect on the heart by reducing oxidative stress and inflammation.
Mécanisme D'action
PP2 selectively inhibits Src-family kinases by binding to the ATP-binding site of the kinase domain. Src-family kinases play a crucial role in regulating cellular processes such as cell growth, differentiation, and survival. By inhibiting the activity of Src-family kinases, PP2 blocks the signaling pathways that promote tumor growth and inflammation.
Biochemical and Physiological Effects:
PP2 has been shown to have several biochemical and physiological effects. PP2 inhibits the activity of Src-family kinases, which play a crucial role in regulating cellular processes such as cell growth, differentiation, and survival. By inhibiting the activity of Src-family kinases, PP2 blocks the signaling pathways that promote tumor growth and inflammation. PP2 has also been shown to reduce oxidative stress and inflammation, which are key factors in the development of cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
PP2 has several advantages for lab experiments. PP2 is a small molecule inhibitor that can be easily synthesized and purified. PP2 is highly selective for Src-family kinases, which allows for the specific inhibition of these kinases without affecting other signaling pathways. However, PP2 also has some limitations for lab experiments. PP2 has low solubility in water, which can limit its use in certain experiments. PP2 is also relatively expensive, which can limit its use in large-scale experiments.
Orientations Futures
PP2 has several potential future directions for research. One potential direction is to investigate the therapeutic potential of PP2 in combination with other drugs for the treatment of cancer and inflammation. Another potential direction is to investigate the role of Src-family kinases in other diseases such as neurodegenerative diseases. Finally, further research is needed to optimize the synthesis method of PP2 to improve its solubility and reduce its cost.
Conclusion:
In conclusion, PP2 is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. PP2 selectively inhibits Src-family kinases, which play a crucial role in regulating cellular processes such as cell growth, differentiation, and survival. PP2 has several biochemical and physiological effects, including reducing oxidative stress and inflammation. While PP2 has several advantages for lab experiments, it also has some limitations. Further research is needed to investigate the therapeutic potential of PP2 in combination with other drugs and to optimize its synthesis method.
Méthodes De Synthèse
PP2 can be synthesized using a multi-step process. The first step involves the synthesis of 4-phenoxyphenylacetic acid, which is then reacted with thionyl chloride to form 4-phenoxyphenylacetyl chloride. In the next step, 2-mercaptopyrimidine is reacted with 4-phenoxyphenylacetyl chloride to form PP2. The final product is purified using column chromatography.
Propriétés
IUPAC Name |
N-(4-phenoxyphenyl)-2-pyrimidin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c22-17(13-24-18-19-11-4-12-20-18)21-14-7-9-16(10-8-14)23-15-5-2-1-3-6-15/h1-12H,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPJEDNCEZDVMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CSC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Phenoxy-phenyl)-2-(pyrimidin-2-ylsulfanyl)-acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{N-[(3-chloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5783897.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5783909.png)
![[2-anilino-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B5783916.png)

![ethyl 5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate](/img/structure/B5783935.png)

![1-[(4-fluorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5783944.png)
![2,2,2-trifluoro-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B5783952.png)


![5-cyclopropyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide](/img/structure/B5783975.png)

![methyl 2-({[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)benzoate](/img/structure/B5783984.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5783992.png)